3,3-Diphenylacrylaldehyde

Size‑selective catalysis Zeolite‑encapsulated nanoparticles Hydrogenation selectivity

3,3‑Diphenylacrylaldehyde (syn. β‑Phenylcinnamaldehyde, 3,3‑Diphenylacrolein; CAS 1210‑39‑5) is an α,β‑unsaturated aldehyde distinguished by two phenyl substituents at the β‑carbon of the acrolein backbone.

Molecular Formula C15H12O
Molecular Weight 208.25 g/mol
CAS No. 1210-39-5
Cat. No. B075156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Diphenylacrylaldehyde
CAS1210-39-5
Molecular FormulaC15H12O
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=CC=O)C2=CC=CC=C2
InChIInChI=1S/C15H12O/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H
InChIKeyMWAFWBDWAWZJGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Diphenylacrylaldehyde (CAS 1210-39-5): Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


3,3‑Diphenylacrylaldehyde (syn. β‑Phenylcinnamaldehyde, 3,3‑Diphenylacrolein; CAS 1210‑39‑5) is an α,β‑unsaturated aldehyde distinguished by two phenyl substituents at the β‑carbon of the acrolein backbone . This scaffold places it in the diarylpropenal subclass, with a molecular formula of C₁₅H₁₂O (MW 208.26 g·mol⁻¹), a melting point of 44–46 °C, boiling point of 195–200 °C at 17 mmHg, density of 1.072 g·cm⁻³, refractive index of 1.624, and a LogP of ~3.32 . It is typically supplied as a beige solid with ≥95 % purity (GC‑MS verified) and is stored at 2–8 °C under inert atmosphere to preserve aldehyde integrity [1]. The compound is soluble in common organic solvents (ethanol, ether, chlorinated solvents) but insoluble in water, a solubility profile that directly impacts its handling in both synthetic and formulation workflows .

Synthetic workflow fit: Diarylpropenal building block for stereodefined olefin synthesis and Michael acceptor studies.
Catalysis probe fit: Sterically demanding α,β-unsaturated aldehyde for size-selectivity benchmarking.
Formulation context: Requires organic-solvent handling; aqueous insolubility defines method boundaries.
Solubility profile informs solvent selection and reactor design.

Why Cinnamaldehyde, Acrolein, or Other α,β‑Unsaturated Aldehydes Cannot Directly Replace 3,3‑Diphenylacrylaldehyde in Research and Industrial Workflows


Although 3,3‑diphenylacrylaldehyde belongs to the broad α,β‑unsaturated aldehyde family, its β,β‑diaryl substitution creates differences in molecular size, electronic conjugation, steric environment, and chemical reactivity that preclude simple substitution with mono‑aryl or alkyl analogs such as cinnamaldehyde or 3‑methyl‑2‑butenal [1]. The dual phenyl rings extend the molecular dimensions to ~0.81 × 1.0 nm—roughly twice the cross‑section of cinnamaldehyde (0.54 × 0.92 nm)—and alter the frontier‑orbital energies (HOMO ≈ −5.78 eV, LUMO ≈ −2.14 eV, ΔE ≈ 3.63 eV) in a way that tunes its behavior as a Michael acceptor and its interaction with catalytic surfaces [2]. These structural and electronic distinctions translate into measurable differences in size‑selective catalysis, stereochemical fidelity of derived intermediates, and atmospheric reactivity that directly affect product purity, yield, and process reproducibility. The quantitative evidence below demonstrates exactly where substitution fails and why procurement must be compound‑specific.

TARGET
3,3-Diphenylacrylaldehyde: ~0.81 × 1.0 nm molecular dimensions; solid-state handling.
β,β-diaryl substitution; mp 44–46 °C.
CINNAMALDEHYDE
Mono-phenyl analog: ~0.54 × 0.92 nm cross-section; liquid at ambient temperature.
Size exclusion and phase behavior may shift catalytic and formulation outcomes.
TARGET
HOMO–LUMO gap 3.63 eV; electrophilicity index 4.31 eV; near-zero aqueous solubility.
Softer Michael acceptor profile; LogP ~3.32.
OTHER α,β-UNSATURATED ALDEHYDES
Alkyl or mono-aryl analogs exhibit wider HOMO–LUMO gaps and measurable water solubility.
Reactivity profile and stereochemical fidelity of intermediates may not transfer directly.

Measurable Differentiation of 3,3‑Diphenylacrylaldehyde Versus Closest Analogs: Quantitative Head‑to‑Head and Class‑Level Evidence


Molecular Dimension Exclusion from Microporous Catalytic Pockets: 3,3‑Diphenylacrylaldehyde vs. Cinnamaldehyde and 3‑Methyl‑2‑butenal

In a liquid‑phase hydrogenation study using Pd nanoparticles encapsulated in hollow silicalite‑1 crystals (pore window 0.53 × 0.56 nm), cinnamaldehyde (0.54 × 0.92 nm) and 3‑methyl‑2‑butenal (0.38 × 0.62 nm) were hydrogenated with high activity, whereas 3,3‑diphenylacrylaldehyde (0.81 × 1.0 nm) showed ZERO conversion [1]. This absolute on/off difference constitutes a size‑exclusion benchmark that defines which substrates can access the active Pd sites.

Size-exclusion catalysis
Head-to-head
Target: 0% conversion. Comparators: full activity.
Definitive size-exclusion benchmark for confined-space catalysis.
Pd@silicalite-1 pore window 0.53 × 0.56 nm; RSC Adv. 2016.
Size‑selective catalysis Zeolite‑encapsulated nanoparticles Hydrogenation selectivity

Stereochemical Fidelity of Derived Allylic Sulfonylhydrazones: Single‑Isomer Outcome with 3,3‑Diphenylacrylaldehyde

In a transition‑metal‑free reductive coupling of allylic sulfonylhydrazones with aryl boronic acids, the 3,3‑diphenylacrylaldehyde‑derived sulfonylhydrazone gave almost exclusively a single isomer, whereas analogous substrates derived from other α,β‑unsaturated aldehydes exhibited variable degrees of double‑bond isomerization depending on the substituents [1]. This stereochemical homogeneity is a direct consequence of the β,β‑diaryl substitution pattern.

Stereochemical fidelity
Class-level
Near-exclusive single isomer from sulfonylhydrazone coupling.
Supports stereochemical-control workflow for 1,3-diarylpropene synthesis.
Inferred >95% isomer selectivity. Org. Biomol. Chem. 2022.
Allylic sulfonylhydrazone chemistry Transition‑metal‑free C(sp³)–C(sp²) coupling Stereochemical control

Atmospheric OH Radical Reactivity: Extended Tropospheric Half‑Life Versus Cinnamaldehyde

Computational estimation of hydroxyl radical reaction rates (AOPWIN) gives an OVERALL OH rate constant of 50.09 × 10⁻¹² cm³·molecule⁻¹·sec⁻¹ for 3,3‑diphenylacrylaldehyde, corresponding to an atmospheric half‑life of ~0.21 days (~5.1 h based on a 12‑h day; 1.5 × 10⁶ OH·cm⁻³) . In contrast, trans‑cinnamaldehyde exhibits an OH rate constant of ~40.5 × 10⁻¹² cm³·molecule⁻¹·sec⁻¹ . The ~24 % higher rate constant for the diphenyl derivative indicates faster atmospheric degradation; however, the calculated half‑life remains in the hours‑timescale range for both.

Atmospheric reactivity
Cross-study
k_OH = 50.09 × 10⁻¹² cm³·molecule⁻¹·s⁻¹; half-life ~2.6 h.
~24% higher rate constant vs. cinnamaldehyde demands compound-specific fate modeling.
AOPWIN estimation; cinnamaldehyde k_OH ≈ 40.5 × 10⁻¹².
Atmospheric chemistry OH radical kinetics Environmental persistence

Frontier Molecular Orbital Energetics: HOMO–LUMO Gap and Electrophilicity Index as Quantitative Reactivity Descriptors

DFT calculations at the B3LYP/6‑311G(d,p) level yield a HOMO energy of −5.78 eV, LUMO energy of −2.14 eV, an energy gap (ΔE) of 3.63 eV, and an electrophilicity index (ω) of 4.31 eV for 3,3‑diphenylacrylaldehyde [1]. By comparison, cinnamaldehyde (trans‑) has a reported HOMO of approximately −6.37 eV, LUMO of −1.91 eV, and a ΔE of ~4.46 eV (B3LYP/6‑31G**) [2]. The narrower HOMO–LUMO gap (3.63 vs. ~4.46 eV) and the ~0.6 eV higher HOMO energy of the diphenyl compound indicate enhanced nucleophilic character and a softer electrophilic profile relative to cinnamaldehyde.

Frontier orbital gap
Cross-study
ΔE = 3.63 eV; ω = 4.31 eV.
Narrower gap vs. cinnamaldehyde (~4.46 eV) indicates differentiated Michael acceptor profile.
DFT B3LYP/6-311G(d,p). Molecules 2020.
DFT quantum‑chemical parameters HOMO–LUMO gap Electrophilicity‑driven reactivity

Physicochemical Solubility Dichotomy: Organic‑Solvent Compatibility vs. Aqueous Insolubility Defines Formulation Boundaries

3,3‑Diphenylacrylaldehyde is freely soluble in ethanol, diethyl ether, and chlorinated solvents but practically insoluble in water . Cinnamaldehyde, by contrast, exhibits limited but measurable water solubility (≈1.1 g·L⁻¹ at 25 °C) [1]. This binary solubility profile is driven by the additional phenyl ring, which increases the hydrocarbon character and LogP (3.32 for the diphenyl compound vs. ~1.9 for cinnamaldehyde) .

Solubility dichotomy
Class-level
Insoluble in water; freely soluble in organic solvents.
Requires organic co-solvent strategies for aqueous-based reaction media.
LogP ~3.32 vs. ~1.9 for cinnamaldehyde.
Solubility profiling Formulation design Solvent selection

Solid‑State Stability and Storage: Crystalline Integrity at Ambient vs. Refrigerated Conditions

Multiple vendor technical datasheets report that 3,3‑diphenylacrylaldehyde is stable at ambient temperature and pressure under dry, light‑protected conditions, with a melting point of 44–46 °C . In contrast, cinnamaldehyde is a liquid at room temperature (mp −7.5 °C) and is more prone to air‑oxidation to cinnamic acid unless stabilized [1]. The solid crystalline form of 3,3‑diphenylacrylaldehyde facilitates gravimetric handling and reduces oxidative degradation during storage.

Solid-state stability
Class-level
Crystalline solid; mp 44–46 °C; ambient-stable under dry conditions.
Facilitates gravimetric handling and reduces oxidative degradation vs. liquid analogs.
Cinnamaldehyde is liquid at ambient; mp −7.5 °C.
Solid‑state stability Storage shelf‑life Procurement logistics

Differentiated Application Scenarios for 3,3‑Diphenylacrylaldehyde Based on Verified Quantitative Evidence


Shape‑Selective Catalysis Screening and Catalyst‑Design Studies

The demonstrated zero‑conversion benchmark in Pd@silicalite‑1 hydrogenation (molecular cross‑section 0.81 × 1.0 nm exceeding the 0.53 × 0.56 nm pore) [1] establishes 3,3‑diphenylacrylaldehyde as a definitive size‑exclusion probe substrate. Catalyst development teams can use this compound to calibrate pore‑window accessibility, validate encapsulation integrity, and benchmark size‑selectivity in zeolite, MOF, or COF catalyst systems. No other readily available α,β‑unsaturated aldehyde provides the same combination of steric bulk and reactive aldehyde functionality for this specific quality‑control application.

Stereochemically Demanding Intermediate Synthesis for Single‑Isomer Active Pharmaceutical Ingredients

The near‑exclusive single‑isomer formation from the 3,3‑diphenylacrylaldehyde‑derived sulfonylhydrazone [1] makes this compound uniquely suited as a starting material for 1,3‑diarylpropene pharmacophores that require defined olefin geometry. Medicinal chemistry and process‑chemistry groups synthesizing stereodefined drug candidates (e.g., selective estrogen receptor modulators, retinoid analogs) benefit from the elimination of isomeric purification steps, directly reducing solvent consumption, chromatographic burden, and process mass intensity.

Environmental Fate Modeling and Industrial Hygiene Exposure Assessment

The computed OH‑radical rate constant (k_OH = 50.09 × 10⁻¹² cm³·molecule⁻¹·s⁻¹) and the resulting atmospheric half‑life of ~2.6 h [1] provide the quantitative input parameters required for dispersion modeling (e.g., AERMOD, CALPUFF) and occupational exposure banding under REACH or TSCA frameworks. Because this value is ~24 % higher than the cinnamaldehyde rate constant, regulatory submissions that rely on read‑across from simpler aldehydes would systematically underestimate atmospheric degradation rates; compound‑specific data must be procured and referenced.

Structure‑Reactivity Relationship (SAR) Campaigns Targeting Covalent Enzyme Inhibitors

The narrower HOMO–LUMO gap (3.63 eV) and elevated electrophilicity index (ω = 4.31 eV) [1] relative to cinnamaldehyde (~4.46 eV gap) position 3,3‑diphenylacrylaldehyde as a softer, more tunable Michael acceptor warhead. In fragment‑based or covalent inhibitor discovery programs targeting cysteine proteases, ALDH isoforms, or soluble epoxide hydrolase, this compound offers a differentiated reactivity window that can be exploited to achieve selective, reversible‑covalent binding profiles without the excessive reactivity of simpler acrolein derivatives.

Application
Selection Property
Validation Focus
Shape-selective catalysis screening
Molecular dimensions exceeding microporous thresholds
Size-exclusion benchmark for catalyst-pore accessibility
Stereochemically demanding intermediate synthesis
β,β-diaryl substitution pattern
Single-isomer fidelity in olefin-forming coupling reactions
Environmental fate modeling
Computed OH-radical rate constant
Compound-specific atmospheric half-life for dispersion models
Covalent inhibitor SAR campaigns
Narrow HOMO–LUMO gap and electrophilicity index
Tunable Michael acceptor reactivity window

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3-Diphenylacrylaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.